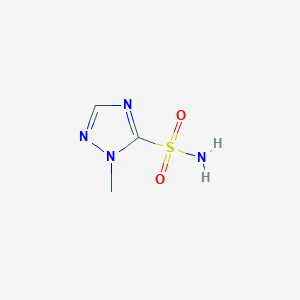

1-methyl-1H-1,2,4-triazole-5-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H6N4O2S |

|---|---|

Molecular Weight |

162.17 g/mol |

IUPAC Name |

2-methyl-1,2,4-triazole-3-sulfonamide |

InChI |

InChI=1S/C3H6N4O2S/c1-7-3(5-2-6-7)10(4,8)9/h2H,1H3,(H2,4,8,9) |

InChI Key |

BXWCCNGIXUIICO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 1h 1,2,4 Triazole 5 Sulfonamide and Its Core Structure

Strategies for 1,2,4-Triazole (B32235) Ring Formation Relevant to the Compound

The 1,2,4-triazole ring is a key structural motif in numerous compounds, and various methods have been developed for its synthesis. chemmethod.com These strategies often involve the construction of the five-membered ring from acyclic precursors containing the necessary nitrogen and carbon atoms.

Cyclization Reactions

Cyclization reactions represent the most traditional and widely employed methods for constructing the 1,2,4-triazole skeleton. These methods typically involve the condensation and subsequent ring closure of hydrazine derivatives with compounds containing a one-carbon unit.

A common approach involves the reaction of hydrazides with various reagents. For instance, heating a hydrazide with formamide can yield a 1,2,4-triazole derivative. organic-chemistry.org Similarly, the reaction of acylhydrazides with carbon disulfide in an alkaline medium can lead to the formation of a triazolethione, which is a key intermediate for further functionalization. nih.govrdd.edu.iq The Einhorn-Brunner reaction, which involves the reaction of hydrazines with diacylamines, and the Pellizzari reaction, the thermal condensation of an acylhydrazide with an amide, are classic examples of cyclization pathways to 1,2,4-triazoles.

More contemporary methods utilize amidrazones, which can be cyclized with various carbonyl compounds or their equivalents. nih.gov For example, an environmentally friendly synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been developed through the ceric ammonium nitrate (CAN) catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene glycol (PEG). nih.govorganic-chemistry.org Another strategy involves the oxidative cyclization of hydrazones using selenium dioxide, which has been shown to produce fused 1,2,4-triazoles in good to excellent yields. nih.govfrontiersin.org

Table 1: Selected Cyclization Reactions for 1,2,4-Triazole Synthesis

| Precursors | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Hydrazines & Formamide | Microwave irradiation | Substituted 1,2,4-triazoles | organic-chemistry.org |

| Amidrazones & Aldehydes | Ceric Ammonium Nitrate (CAN), PEG | 3,4,5-Trisubstituted 1,2,4-triazoles | nih.govorganic-chemistry.org |

| Heterocyclic Hydrazones | Selenium Dioxide (SeO₂) | Fused 1,2,4-triazoles | nih.govfrontiersin.org |

| Amides & Nitriles | Copper-catalyst, O₂ | 3,5-Disubstituted 1,2,4-triazoles | nih.govfrontiersin.org |

| Acylhydrazides & CS₂/KOH | Alkaline medium, then Hydrazine | 1,2,4-Triazole-thiones | nih.govrdd.edu.iq |

Click Chemistry Approaches (e.g., Cu(I)-Catalyzed Azide–Alkyne Cycloaddition)

The term "click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform. jetir.org The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which has become a dominant method for the synthesis of 1,2,3-triazoles. jetir.orgresearchgate.netresearchgate.net This reaction joins an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole with exceptional regioselectivity and efficiency. nih.gov The uncatalyzed version of this reaction, known as the Huisgen 1,3-dipolar cycloaddition, typically requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers. nih.gov

The mechanism of the CuAAC involves the formation of a copper(I) acetylide intermediate. acs.orgnih.gov This intermediate then reacts with the azide in a stepwise manner, which dramatically lowers the activation energy compared to the uncatalyzed concerted reaction, leading to a rate acceleration of up to 10⁷ to 10⁸. jetir.orgacs.org

While CuAAC is the hallmark for synthesizing the 1,2,3-triazole isomer, the prompt includes it as a general triazole formation strategy. It is important to note that the direct synthesis of the 1,2,4-triazole ring system via CuAAC is not the standard application of this methodology. The synthesis of 1,2,4-triazoles relies on the cyclization and multicomponent reactions described in the other sections, which assemble the specific N-N-C-N-C backbone of the 1,2,4-isomer from different starting materials. acs.org However, the principles of click chemistry, emphasizing robust and high-yield reactions, are influential in the development of modern synthetic routes for all heterocyclic systems, including 1,2,4-triazoles. researchgate.net

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. rsc.org These reactions are prized for their high atom- and step-economy. rsc.org

Several MCRs have been developed for the synthesis of 1,2,4-triazoles. A notable example is a one-pot, two-step process for producing 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines with excellent yields. organic-chemistry.org Another approach enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, aminopyridines, or pyrimidines in a copper-catalyzed reaction. acs.org This transformation is exceptionally regioselective regarding the placement of the nitrogen atoms in the newly formed ring. acs.org

More recently, metal-free, base-promoted MCRs have been reported. For instance, a three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones provides access to complex hybrid molecules containing the 1,2,4-triazole scaffold. rsc.org Electrochemical MCRs have also been developed, highlighting the ongoing innovation in this field. organic-chemistry.orgresearchgate.net

Introduction of the 1-Methyl Group and Sulfonamide Moiety

Once the 1,2,4-triazole core is formed, or during its formation, the methyl and sulfonamide groups must be introduced at the correct positions.

N-Alkylation Strategies for 1-Methyl Substitution

The introduction of a methyl group onto a nitrogen atom of the 1,2,4-triazole ring is typically achieved via N-alkylation. However, the unsubstituted 1,2,4-triazole ring has two possible tautomeric forms and three nitrogen atoms available for alkylation (N1, N2, and N4), which can lead to a mixture of isomers. tandfonline.com The ratio of these isomers depends on the alkylating agent and the reaction conditions. tandfonline.com

For the synthesis of a 1-substituted triazole, such as the target compound, regioselectivity is crucial. Direct alkylation of 1,2,4-triazole with an alkylating agent like methyl iodide or dimethyl sulfate often results in a mixture of 1-methyl- and 4-methyl-1,2,4-triazole. thieme-connect.com

To achieve selective alkylation at the N1 position, a common strategy involves the use of a directing or protecting group. For example, 4-amino-1,2,4-triazole can be used as a starting material. The alkylation of this compound proceeds selectively at the N1 position. The 4-amino group can then be removed nearly quantitatively through deamination (e.g., using sodium nitrite and hydrochloric acid) to yield the 1-substituted 1,2,4-triazole. tandfonline.com This two-step sequence can often be performed in a one-pot synthesis without isolating the intermediate triazolium salt. tandfonline.com

Table 2: N-Alkylation Approaches for 1,2,4-Triazoles

| Substrate | Alkylating Agent | Key Feature | Product | Reference(s) |

|---|---|---|---|---|

| 1,2,4-Triazole | Methyl Iodide / Dimethyl Sulfate | Forms mixture of isomers | 1-Methyl- and 4-Methyl-1,2,4-triazole | tandfonline.comthieme-connect.com |

| 4-Amino-1,2,4-triazole | Alkyl Halide | Regioselective N1-alkylation | 1-Alkyl-4-amino-1,2,4-triazolium salt | tandfonline.com |

| 1-Alkyl-4-amino-1,2,4-triazolium salt | NaNO₂ / HCl | Deamination | 1-Alkyl-1,2,4-triazole | tandfonline.com |

Sulfonylation Reactions for Sulfonamide Formation

The introduction of a sulfonamide group at the C5 position of the 1,2,4-triazole ring is a critical step. A highly effective and established method for creating a sulfonic acid or sulfonamide group on a heterocyclic ring involves the oxidation of a corresponding thiol or thione derivative. rsc.org

For the target compound, a plausible synthetic route would begin with a 1-methyl-1H-1,2,4-triazole-5(4H)-thione. This precursor can be synthesized via cyclization of a thiocarbohydrazide derivative. The triazole-thione exists in tautomeric equilibrium with its thiol form, 1-methyl-1H-1,2,4-triazole-5-thiol.

Oxidation of the 1,2,4-triazoline-3-thione (a tautomer of the 5-thione) with a strong oxidizing agent like chlorine or bromine in an aqueous medium can generate an unstable sulfonyl halide intermediate (e.g., 1-methyl-1H-1,2,4-triazole-5-sulfonyl chloride). rsc.org This reactive intermediate is not typically isolated but is directly treated with ammonia (B1221849) (or an appropriate amine) to yield the desired sulfonamide. rsc.org This two-step, one-pot sequence from thione to sulfonamide is a standard procedure in heterocyclic chemistry for the synthesis of sulfonamides.

Research on related structures supports this strategy. For example, series of 5-[2-(substituted sulfamoyl)-benzyl]-4-aryl-s-triazole-3-thiones and other sulfonamide-1,2,4-triazoles have been synthesized and studied, demonstrating the compatibility of these two functional groups within a single molecular frame. nih.govnih.gov

Preparation of Precursors and Key Intermediates

The synthesis of 1-methyl-1H-1,2,4-triazole-5-sulfonamide relies on the availability of key precursors and intermediates. The foundational structure, 1-methyl-1H-1,2,4-triazole , is prepared as described previously, typically through the regioselective methylation of 1,2,4-triazole. researchgate.netresearchgate.net

A critical intermediate for the introduction of the sulfonamide group is the corresponding sulfonyl chloride, 1-methyl-1H-1,2,4-triazole-5-sulfonyl chloride . While direct synthesis of this specific compound is not widely documented, its preparation can be inferred from established methods. A common route to heterocyclic sulfonyl chlorides involves the oxidative chlorination of a corresponding thiol (mercaptan) or sulfonic acid. organic-chemistry.orgrsc.org For example, the related intermediate 5-amino-3-chlorosulfonyl-1,2,4-triazole is prepared by the chlorination of 5-amino-3-mercapto-1,2,4-triazole in an aqueous acid medium. google.com This suggests that 1-methyl-1H-1,2,4-triazole-5-thiol would be a logical precursor, which upon oxidative chlorination with reagents like chlorine in aqueous acid or a combination of H₂O₂ and SOCl₂, would yield the desired sulfonyl chloride. organic-chemistry.orggoogle.com

Another essential class of precursors is amino-1,2,4-triazoles . Compounds like 5-amino-1H-1,2,4-triazole and its derivatives are versatile building blocks in heterocyclic chemistry. nih.govrsc.orgnih.gov For instance, a green and straightforward synthesis of 5-substituted 3-amino-1,2,4-triazoles has been developed using microwave-assisted condensation of carboxylic acids with aminoguanidine bicarbonate. mdpi.com These amino-triazoles can be further functionalized. A related compound, methyl 5-amino-1-methyl-1H-1,2,4-triazole-3-carboxylate , highlights the existence of the 1-methyl-5-amino-1,2,4-triazole core, which could potentially be converted to the target sulfonamide through diazotization followed by a sulfonyl chloride-forming reaction. uni.lu

The final step in the synthesis would involve the reaction of the key intermediate, 1-methyl-1H-1,2,4-triazole-5-sulfonyl chloride, with an amine source, typically ammonia, to form the sulfonamide. google.com

Interactive Table: Key Precursors and Synthetic Transformations

| Precursor/Intermediate | Typical Synthesis Method | Role in Synthesis | Reference |

|---|---|---|---|

| 1-methyl-1H-1,2,4-triazole | Regioselective methylation of 1,2,4-triazole. | Core heterocyclic structure. | researchgate.netresearchgate.net |

| 1-methyl-1H-1,2,4-triazole-5-thiol | (Hypothetical) Cyclization reactions involving methyl-substituted thiosemicarbazides. | Precursor to the sulfonyl chloride. | N/A |

| 1-methyl-1H-1,2,4-triazole-5-sulfonyl chloride | Oxidative chlorination of the corresponding thiol or sulfonic acid. | Key intermediate for forming the sulfonamide. | organic-chemistry.orggoogle.com |

| 5-amino-1H-1,2,4-triazole | Condensation of aminoguanidine with formic acid derivatives. | Versatile building block for functionalized triazoles. | mdpi.com |

Novel and Green Synthetic Approaches for Triazole-Sulfonamide Scaffolds

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient reactions. Several novel and green approaches have been applied to the synthesis of triazole and sulfonamide scaffolds, which are relevant to the preparation of this compound.

A significant green advancement is the use of water as a solvent for sulfonamide synthesis. The reaction of sulfonyl chlorides with amines can be carried out in water, often at room temperature, with a simple base like sodium carbonate to control pH. sci-hub.se This method offers high yields (55-98%) and easy product isolation through filtration, avoiding the use of volatile organic solvents. sci-hub.se This approach is directly applicable to the final step of the target molecule's synthesis.

Other green methodologies focus on the preparation of the precursors. Microwave-assisted synthesis has been shown to be a simple, efficient, and mild method for producing substituted 1,2,4-triazoles from hydrazines and formamide without a catalyst. organic-chemistry.org This technique can significantly reduce reaction times and energy consumption. Furthermore, photoredox catalysis represents a novel, metal-free strategy for sulfonylation, using eosin Y as a catalyst in a green solvent system like acetonitrile and water. organic-chemistry.org

The concept of one-pot reactions, where multiple synthetic steps are performed in the same reaction vessel, also aligns with the principles of green chemistry by reducing waste and improving efficiency. For example, a one-pot process for generating sulfonamides involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with an amine in the same pot. organic-chemistry.org Similarly, the development of recyclable heterogeneous catalysts, such as copper complexes supported on functionalized silica (MCM-41), allows for the efficient synthesis of 1,2,4-triazole derivatives with the added benefit of easy catalyst recovery and reuse. organic-chemistry.org These novel approaches provide a pathway to synthesize triazole-sulfonamides in a more economical and ecologically friendly manner. organic-chemistry.org

Advanced Spectroscopic and Crystallographic Characterization of 1 Methyl 1h 1,2,4 Triazole 5 Sulfonamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1-methyl-1H-1,2,4-triazole-5-sulfonamide, 1H, 13C, and specialized NMR techniques would provide a detailed map of its molecular framework.

Proton Nuclear Magnetic Resonance (1H NMR) Spectral Analysis

The 1H NMR spectrum of this compound is expected to be relatively simple, displaying key signals that correspond to the distinct proton environments in the molecule. Based on data from analogous structures, the following proton signals can be anticipated:

Methyl Protons (N-CH3): A singlet integrating to three protons would be observed for the methyl group attached to the triazole nitrogen. In similar 1-methyl-1,2,4-triazole derivatives, this signal typically appears in the range of δ 3.8-4.2 ppm. For instance, in 1-methyl-3,5-dinitro-1,2,4-triazole, the methyl protons are observed as a singlet. researchgate.net

Triazole Proton (C-H): The single proton on the triazole ring is expected to appear as a singlet further downfield, likely in the region of δ 7.5-8.5 ppm. In related 1,2,4-triazole (B32235) structures, this proton's chemical shift is influenced by the electronic nature of the substituents.

Sulfonamide Protons (SO2NH2): The two protons of the primary sulfonamide group would likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature, but they are generally expected in the range of δ 7.0-8.0 ppm.

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH3 | 3.8 - 4.2 | Singlet | 3H |

| Triazole C-H | 7.5 - 8.5 | Singlet | 1H |

| SO2NH2 | 7.0 - 8.0 (broad) | Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectral Analysis

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected:

Methyl Carbon (N-CH3): The carbon of the N-methyl group would appear at the most upfield position, typically in the range of δ 35-45 ppm.

Triazole Carbons (C3 and C5): The two carbon atoms of the triazole ring are expected to have distinct chemical shifts due to their different substituents. The carbon atom bearing the proton (C3) would likely resonate in the region of δ 140-150 ppm. The carbon atom attached to the sulfonamide group (C5) is expected to be further downfield, potentially in the range of δ 155-165 ppm, due to the deshielding effect of the sulfonyl group. In some 1,2,4-triazole sulfonamides, these carbons have been observed in similar regions. nih.gov

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| N-CH3 | 35 - 45 |

| Triazole C3 | 140 - 150 |

| Triazole C5 | 155 - 165 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

N-H Stretching: The sulfonamide N-H bonds would give rise to one or two sharp or broad bands in the region of 3400-3200 cm-1.

C-H Stretching: The C-H stretching vibrations of the methyl group and the triazole ring would appear around 3100-2900 cm-1.

C=N and N=N Stretching: The stretching vibrations of the C=N and N=N bonds within the triazole ring are expected in the 1600-1400 cm-1 region.

S=O Stretching: The sulfonamide group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found at approximately 1350-1300 cm-1 and 1160-1120 cm-1, respectively. These are often the most intense peaks in the spectrum.

S-N Stretching: The S-N stretching vibration usually appears as a weaker band in the 950-900 cm-1 region.

| Functional Group | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|

| N-H (Sulfonamide) | 3400 - 3200 | Medium to Strong |

| C-H (Aliphatic and Aromatic) | 3100 - 2900 | Medium |

| C=N / N=N (Triazole ring) | 1600 - 1400 | Medium to Strong |

| S=O (Asymmetric stretch) | 1350 - 1300 | Strong |

| S=O (Symmetric stretch) | 1160 - 1120 | Strong |

| S-N | 950 - 900 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, techniques like electrospray ionization (ESI) would likely be employed.

The molecular ion peak [M+H]+ or [M-H]- would be expected, confirming the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the sulfonamide group (SO2NH2), the methyl group (CH3), and cleavage of the triazole ring. In studies of related 1,2,4-triazole derivatives, mass spectrometry has been instrumental in confirming their structures. researchgate.netnih.gov For example, in the synthesis of novel 1,2,4-triazole derivatives, liquid chromatography-mass spectrometry was used for characterization. nih.gov

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]+ | Calculated MW + 1 | Protonated molecular ion |

| [M-H]- | Calculated MW - 1 | Deprotonated molecular ion |

| [M-SO2NH2]+ | Calculated MW - 79 | Loss of sulfonamide group |

| [M-CH3]+ | Calculated MW - 15 | Loss of methyl group |

Single Crystal X-ray Diffraction (XRD) Studies

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions.

Based on the crystal structures of analogous 1,2,4-triazole sulfonamides and other derivatives, several structural features can be predicted. nih.gov The 1,2,4-triazole ring would be essentially planar. The geometry around the sulfur atom of the sulfonamide group would be tetrahedral. Intermolecular hydrogen bonding is expected to be a dominant feature in the crystal packing, likely involving the sulfonamide N-H protons as donors and the nitrogen atoms of the triazole ring and the oxygen atoms of the sulfonyl group as acceptors. These interactions would lead to the formation of extended supramolecular architectures in the solid state. The analysis of crystal structures of other 1,2,4-triazole derivatives has often revealed such hydrogen bonding networks. nih.gov

| Parameter | Expected Observation |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Common centrosymmetric or non-centrosymmetric space groups |

| Key Intramolecular Features | Planar 1,2,4-triazole ring; Tetrahedral geometry at sulfur |

| Key Intermolecular Interactions | N-H···N and N-H···O hydrogen bonds forming chains, sheets, or 3D networks |

Elucidation of Molecular and Supramolecular Structures

The molecular structure of this compound consists of a planar, five-membered 1,2,4-triazole ring. This ring is substituted with a methyl group at the N1 nitrogen atom and a sulfonamide group (-SO₂NH₂) at the C5 carbon atom. The 1,2,4-triazole ring is known for its aromatic character and stability. nih.govresearchgate.netwikipedia.org

X-ray diffraction studies on closely related compounds, such as sulfonamide-triazole derivatives, are crucial for elucidating their solid-state structures. researchgate.netrsc.org These studies reveal that molecules of this class organize into highly ordered, three-dimensional lattices known as supramolecular structures. The formation of these architectures is not random; it is directed by specific and predictable intermolecular interactions. In many crystalline sulfonamides and triazoles, molecules are observed to form well-defined patterns, such as chains or dimeric pairs, held together by hydrogen bonds. nih.govresearchgate.net For instance, the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol shows molecules linked into zigzag chains via hydrogen bonds. researchgate.net

To illustrate the type of data obtained from such analyses, the table below presents representative crystallographic parameters for an analogous heterocyclic compound.

| Crystallographic Parameter | Example Value for an Analog | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 6.869(1) | rsc.org |

| b (Å) | 10.693(2) | rsc.org |

| c (Å) | 18.550(2) | rsc.org |

| β (°) | 95.66(3) | rsc.org |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular assembly of this compound in the solid state is primarily governed by a network of intermolecular interactions, including strong hydrogen bonds and weaker π-π stacking forces. researchgate.netnih.gov

Hydrogen Bonding: The molecule possesses potent hydrogen bond donors and acceptors, making these interactions the dominant force in its crystal engineering. The sulfonamide group's amine (-NH₂) provides two acidic protons that act as hydrogen bond donors. nih.gov The acceptors include the two oxygen atoms of the sulfonyl group and the nitrogen atoms at the N2 and N4 positions of the 1,2,4-triazole ring. nih.govnih.govnih.gov This functionality allows for the formation of robust and directional hydrogen-bonding networks. nih.govrsc.org Studies on similar sulfonamide-containing structures frequently identify characteristic motifs, where the amino protons preferentially bond to sulfonyl oxygens, creating stable chains or cyclic dimers. nih.gov The triazole ring also actively participates, with its nitrogen atoms accepting protons to link adjacent molecules. researchgate.netnih.gov

| Donor | Acceptor | Typical Interaction Motif | Reference |

|---|---|---|---|

| Sulfonamide N-H | Sulfonyl O=S | Forms chains and dimeric structures | nih.gov |

| Sulfonamide N-H | Triazole N | Links molecules into layers or 3D networks | researchgate.net |

| Aromatic C-H | Sulfonyl O=S / Triazole N | Weak interactions that provide additional stability | researchgate.netacs.org |

Elemental Analysis for Compositional Confirmation

Elemental analysis is a cornerstone technique for the verification of a synthesized compound's chemical formula. By precisely measuring the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), it is possible to confirm that the empirical formula of the product matches its theoretical composition.

For this compound, the molecular formula is C₃H₆N₄O₂S. While specific experimental results for the title compound are not available in the cited literature, the theoretical elemental composition can be calculated from its formula and the atomic masses of its constituent elements. These calculated values serve as the benchmark for experimental validation. researchgate.netmdpi.commdpi.comresearchgate.net

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 3 | 36.033 | 21.96% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.68% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 34.14% |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.50% |

| Sulfur | S | 32.06 | 1 | 32.060 | 19.53% |

| Total | C₃H₆N₄O₂S | 164.167 | 100.00% |

Computational Chemistry and Theoretical Investigations of 1 Methyl 1h 1,2,4 Triazole 5 Sulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the detailed study of a molecule's electronic properties. dnu.dp.ua By solving approximations of the Schrödinger equation, DFT can determine electron density, from which various molecular properties can be derived, including structural parameters, vibrational frequencies, and reactivity descriptors. dnu.dp.uaresearchgate.net

DFT calculations are employed to understand the electronic landscape of 1-methyl-1H-1,2,4-triazole-5-sulfonamide. Key aspects of its electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical reactivity and kinetic stability. dnu.dp.ua For instance, a smaller energy gap generally implies higher reactivity. mdpi.com Studies on related triazole derivatives show that the character of the frontier orbitals—often involving p-states from carbon and sulfur atoms—significantly influences this energy gap. rsc.org

Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-poor regions of the molecule. researchgate.net In this compound, the strongly electron-withdrawing sulfonamide group is expected to create a significant dipole moment and polarize the molecule. The oxygen atoms of the sulfonamide group and the nitrogen atoms of the triazole ring typically represent regions of negative potential (nucleophilic sites), while the hydrogen atoms of the methyl group and the sulfonamide NH group are regions of positive potential (electrophilic sites). dnu.dp.uamdpi.com This charge distribution is fundamental to how the molecule interacts with its environment, including solvent molecules and biological receptors.

Table 1: Key Electronic Properties Calculated by DFT for Triazole Derivatives Note: This table represents typical data obtained from DFT studies on related heterocyclic compounds, as specific values for this compound are not publicly available.

| Calculated Parameter | Typical Significance | Reference |

|---|---|---|

| HOMO Energy | Electron-donating ability | dnu.dp.uaresearchgate.net |

| LUMO Energy | Electron-accepting ability | dnu.dp.uaresearchgate.net |

| HOMO-LUMO Gap | Chemical reactivity and stability | dnu.dp.uamdpi.com |

| Dipole Moment | Molecular polarity | dnu.dp.uaresearchgate.net |

| Net Atomic Charges | Partial charges on individual atoms | researchgate.netresearchgate.net |

The 1,2,4-triazole (B32235) ring can theoretically exist in different tautomeric forms, primarily the 1H- and 4H-tautomers. nih.gov Numerous theoretical and physical studies have indicated that for the unsubstituted 1,2,4-triazole, the 1H-tautomer is more stable than the 4H form. nih.govijsr.netresearchgate.net The stability of tautomers in substituted 1,2,4-triazoles is heavily influenced by the nature of the substituent. researchgate.net DFT calculations have shown that electron-withdrawing groups at the C5 position, such as a carboxamide or a sulfonamide group, tend to stabilize the N1-H tautomer. researchgate.net

In the case of this compound, the presence of the methyl group at the N1 position "locks" the ring into the 1H form, preventing prototropic tautomerism to the 4H or 2H forms. However, conformational analysis remains critical for understanding the molecule's three-dimensional shape. DFT calculations can be used to explore the rotational energy barrier around the C5-S bond, which connects the triazole ring to the sulfonamide group. This analysis identifies the most stable, low-energy conformer, which is essential for accurate molecular docking and other interaction studies. nih.gov

Molecular Docking Studies of this compound Analogs

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. pensoft.net It is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. pensoft.netnih.gov Studies on analogs of this compound, particularly triazole-sulfonamide derivatives, have demonstrated their potential to interact with various enzymes.

Docking studies on triazole-sulfonamide analogs have successfully predicted their interactions with several key protein targets, most notably human carbonic anhydrase (CA) isozymes. nih.govrsc.org The sulfonamide moiety is a well-established zinc-binding group, and it typically anchors the ligand to the zinc ion in the active site of CA enzymes. nih.gov

Beyond this primary anchoring interaction, docking predicts other crucial non-covalent interactions that stabilize the ligand-protein complex:

Hydrogen Bonds: The triazole ring's nitrogen atoms and the sulfonamide's oxygen and nitrogen atoms frequently act as hydrogen bond acceptors or donors. mdpi.comnih.gov For example, in studies with CA IX, hydrogen bonds were predicted with active site residues such as Gln92, Thr200, and His68. nih.govrsc.org

Hydrophobic and π-Interactions: Aromatic rings within the ligand analogs often engage in hydrophobic and π-π stacking interactions with residues like phenylalanine or tryptophan in the active site. nih.govscispace.com For instance, the triazole ring itself can form π-cation interactions with charged residues. scispace.com

These predicted interactions provide a detailed hypothesis of how these compounds achieve their biological effect at the molecular level. nih.gov

Molecular docking programs calculate a scoring function, often expressed as binding energy (kcal/mol) or a docking score, to estimate the binding affinity between a ligand and a protein. ijper.org Lower binding energy values indicate a more favorable and stable interaction. ijper.orgjksus.org Numerous studies on 1,2,4-triazole-based sulfonamides and related analogs have reported strong predicted binding affinities against various targets.

For example, a series of triazole benzene sulfonamide derivatives designed as CA IX inhibitors showed Autodock binding energies ranging from -8.1 to -9.2 kcal/mol. nih.govrsc.org In another study, 1,2,4-triazole derivatives targeting M. tuberculosis Lipoate biosynthesis protein B (LipB) exhibited binding affinities as strong as -17.9 kcal/mol. jksus.orgresearchgate.net These scores are often compared to those of known reference inhibitors to gauge the potential of the new compounds. jksus.org The analysis of the top-ranked docking poses reveals the most likely binding mode, highlighting the specific orientation and key interactions that contribute to the high affinity. nih.gov

Table 2: Examples of Predicted Binding Affinities for 1,2,4-Triazole Analogs Against Various Protein Targets

| Compound Series | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Triazole benzene sulfonamides | Carbonic Anhydrase IX | -8.1 to -9.2 | Gln92, Thr200, Asn66, His68 | nih.govrsc.org |

| 1,2,4-Triazole derivatives | Lipoate protein B (LipB) | -4.1 to -17.9 | (Hydrophobic and H-bond interactions) | jksus.orgresearchgate.net |

| 5-Alkylthio-1,2,4-triazoles | Dihydropteroate synthase | -6.90 to -5.30 | (Not specified) | ijper.org |

| 1,2,4-Triazole antagonists | A2A Adenosine Receptor | (Ki 200 nM) | Asn253, Glu169 | nih.gov |

| 1,2,4-Triazine sulfonamides | Various Kinases (e.g., 5GTY) | (Docking scores) | LYS-745, CYS-775, PHE-856 | mdpi.com |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time in a simulated physiological environment. nih.govpeerj.com MD simulations are often performed on the most promising ligand-protein complexes identified through docking to validate the predicted binding mode. researchgate.net

Studies on triazole benzene sulfonamide derivatives complexed with carbonic anhydrase IX have utilized MD simulations to confirm the stability of the docked poses. nih.govrsc.org Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.govrsc.org

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein. It can show which residues have the most movement and which are stabilized upon ligand binding. nih.govrsc.org

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked throughout the simulation. Stable hydrogen bonds with high occupancy rates confirm their importance in anchoring the ligand. nih.gov

Furthermore, advanced calculations like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy, which often correlates better with experimental data than docking scores alone. nih.govrsc.orgpeerj.com These simulations provide crucial insights into the structural stability and dynamic interactions of the ligand-receptor complex, strengthening the predictions made by molecular docking. researchgate.net

Investigation of Dynamic Receptor-Ligand Interactions

The dynamic behavior and interaction of a ligand with its receptor are crucial for understanding its mechanism of action. Molecular dynamics (MD) simulations are a powerful tool to investigate these interactions over time. For a compound like this compound, MD simulations would typically be performed to elucidate its binding stability and the key amino acid residues involved in the interaction within a specific protein target.

In studies of related triazole sulfonamides, such as those targeting human carbonic anhydrase IX, MD simulations have been used to analyze the stability of the ligand-protein complex. nih.govmdpi.commedchemexpress.com These simulations track the root-mean-square deviation (RMSD) of the protein and ligand to assess conformational stability. Furthermore, root-mean-square fluctuation (RMSF) analysis helps to identify the flexibility of individual amino acid residues in the binding pocket upon ligand binding. Key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation provide insights into the crucial determinants of binding affinity. For instance, research on other 1,2,4-triazole derivatives has highlighted the importance of hydrogen bonding and π-π stacking interactions in their binding to target receptors. nih.gov

Reactivity and Derivatization Strategies for the 1 Methyl 1h 1,2,4 Triazole 5 Sulfonamide Scaffold

Electrophilic Substitution Reactions on the Triazole Ring System

The 1,2,4-triazole (B32235) ring is generally considered an electron-deficient system, which typically makes electrophilic substitution on the carbon atoms challenging. Electrophilic attack, such as protonation and alkylation, preferentially occurs at the nitrogen atoms due to their higher electron density. acs.orgchemicalbook.com In the case of 1-methyl-1H-1,2,4-triazole-5-sulfonamide, the N1 position is already occupied by a methyl group, leaving N2 and N4 as potential sites for electrophilic attack.

Nucleophilic Substitution Reactions and Their Selectivity

The carbon atoms within the 1H-1,2,4-triazole ring are π-deficient, rendering them susceptible to nucleophilic attack under suitable conditions. chemicalbook.com For the this compound scaffold, the C5 position, which bears the sulfonamide group, is the most likely site for nucleophilic substitution. The sulfonamide group can act as a leaving group, particularly if activated.

The selectivity of nucleophilic substitution is directed towards the C5 position due to the combined electron-withdrawing effects of the adjacent nitrogen atoms (N1 and N4) and the sulfonamide group itself. This makes the C5 carbon highly electrophilic. Reactions with strong nucleophiles could potentially displace the sulfonamide group to yield 5-substituted-1-methyl-1H-1,2,4-triazole derivatives. The ease of this displacement would depend on the nature of the nucleophile and the reaction conditions. While specific examples for the this compound are not extensively documented in readily available literature, the general reactivity pattern of substituted triazoles supports this pathway.

Functional Group Modifications on the Sulfonamide Moiety

The primary sulfonamide group (-SO₂NH₂) is a key functional handle that can be modified to introduce a diverse range of other functionalities, significantly enhancing the synthetic utility of the scaffold. nih.gov Modern synthetic methods have enabled the late-stage functionalization of complex molecules containing primary sulfonamides under mild conditions. nih.govchemistryviews.org

A prominent strategy involves the conversion of the primary sulfonamide into an N-sulfonylimine intermediate through condensation with an aldehyde. This intermediate can then undergo a reductive deamination, catalyzed by an N-heterocyclic carbene (NHC), to generate a sulfinate salt. nih.govchemistryviews.org The resulting sulfinate is a versatile intermediate that can be trapped with various electrophiles to form sulfones, or oxidized to sulfonic acids. chemistryviews.org This two-step process allows for the transformation of the relatively inert sulfonamide into a variety of other sulfur-containing functional groups.

Another approach utilizes photocatalysis to generate sulfonyl radical intermediates from N-sulfonylimines, which can then be coupled with alkene fragments to create new carbon-sulfur bonds. The table below summarizes key transformations of the primary sulfonamide group.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reference |

| Primary Sulfonamide | 1. Aldehyde, Base2. NHC Catalyst | Sulfinate Salt | nih.govchemistryviews.org |

| Sulfinate Salt | Methyl Iodide | Methyl Sulfone | chemistryviews.org |

| Sulfinate Salt | H₂O₂ | Sulfonic Acid | chemistryviews.org |

| Primary Sulfonamide | 1. Aldehyde, Base2. Photocatalyst, Alkene | C-Alkylated Sulfonamide |

Synthesis of Hybrid Compounds and Conjugates Incorporating the Triazole-Sulfonamide Scaffold

The 1,2,4-triazole-sulfonamide framework is a valuable pharmacophore found in various biologically active molecules. nih.gov The synthesis of hybrid compounds, which combine this scaffold with other heterocyclic systems or molecular fragments, is a common strategy in medicinal chemistry to develop novel therapeutic agents. nih.govnih.gov This approach aims to merge the beneficial properties of each component into a single molecule, potentially leading to enhanced activity or novel mechanisms of action.

Several studies have reported the synthesis of hybrid molecules where a 1,2,4-triazole ring is linked to a sulfonamide moiety, which in turn is connected to other chemical entities. nih.govrsc.org These syntheses often involve multi-step sequences where the triazole or sulfonamide is introduced and subsequently elaborated. For instance, a common synthetic route involves the reaction of a substituted acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in the presence of a base to form the 4-aryl-3-thioxo-1,2,4-triazole ring. The sulfonamide part is typically introduced separately onto one of the building blocks.

The following table presents examples of hybrid structures that incorporate the 1,2,4-triazole and sulfonamide motifs, highlighting the diversity of molecules that can be accessed.

| Hybrid Scaffold Type | Example Structure Description | Reported Biological Activity | Reference |

| Sulfonamide-Triazole-Thione | 5-[2-(N,N-dimethylsulfamoyl)-4,5-dimethoxy-benzyl]-4-phenyl-4H-1,2,4-triazole-3-thione | Antifungal, Antibacterial | nih.gov |

| Sulfonamide-Triazole-Thiadiazole | Hybrid molecules containing sulfonamide, 1,2,4-triazole, and 1,3,4-thiadiazole rings | Antifungal, Antibacterial | nih.gov |

| Quinazolinylpiperidinyl-Triazole | 1,2,4-triazole derivatives containing a quinazolinylpiperidinyl moiety and an N-(substituted phenyl)acetamide group | Antibacterial against Xanthomonas oryzae | rsc.org |

| Triazole-Flavan | 4-Triazolylflavan derivatives designed as aromatase inhibitors | Anticancer | nih.gov |

Catalytic Applications of Triazole Derivatives in Organic Transformations

Derivatives of 1,2,4-triazoles have emerged as important structures in the field of catalysis. One of the most significant applications is their use as precursors for N-heterocyclic carbenes (NHCs). chemistryviews.org NHCs are a class of organocatalysts that have found widespread use in a variety of organic transformations due to their strong σ-donating properties and steric tunability.

Specifically, 1,2,4-triazolium salts, which can be derived from 1,2,4-triazoles through N-alkylation or N-arylation, serve as stable precatalysts for NHCs. Deprotonation of the triazolium salt generates the corresponding triazole-based NHC. These carbenes have been successfully employed as catalysts in reactions such as the benzoin condensation, Stetter reaction, and, notably, in the deamination of primary sulfonamides as described in section 5.3. nih.govchemistryviews.org In a study on enantioselective fluorination, a triazole-derived carbene catalyst was evaluated, although it was found to be inert for that specific transformation, it highlights the exploration of these scaffolds in catalyst design. acs.org The this compound scaffold, with its multiple nitrogen atoms, provides a foundation for the design of novel NHC precatalysts, where the sulfonamide group could potentially modulate the electronic properties and catalytic activity of the resulting carbene.

Mechanistic Biological Interactions of 1 Methyl 1h 1,2,4 Triazole 5 Sulfonamide Analogs at the Molecular Level

The versatility of the 1,2,4-triazole (B32235) ring, combined with the well-established enzyme-binding properties of the sulfonamide group, has led to the exploration of 1-methyl-1H-1,2,4-triazole-5-sulfonamide analogs as inhibitors of a wide array of enzymes. These compounds interact with their molecular targets through various mechanisms, often involving competitive or non-competitive inhibition, leading to the modulation of critical biological pathways. The following sections detail the specific molecular interactions of these analogs with several key enzymes.

Carbonic Anhydrase (CA) Isoform Inhibition

Sulfonamides are a cornerstone class of carbonic anhydrase inhibitors (CAIs). mdpi.commdpi.com The primary mechanism involves the sulfonamide group (SO₂NH₂) binding to the zinc ion (Zn²⁺) located in the enzyme's active site. In its anionic form (SO₂NH⁻), the sulfonamide group coordinates directly with the Zn²⁺, displacing a water molecule or hydroxide ion that is crucial for the enzyme's catalytic activity—the reversible hydration of carbon dioxide. mdpi.com This interaction effectively blocks the enzyme's function.

Analogs incorporating a 1,2,4-triazole scaffold have been extensively studied as inhibitors of various human (h) CA isoforms, with a particular focus on achieving isoform selectivity. nih.gov Research has shown that these compounds can exhibit potent inhibition, especially against tumor-associated isoforms like hCA IX and hCA XII, while showing weaker activity against cytosolic isoforms hCA I and II. nih.govtandfonline.com

For instance, studies on benzenesulfonamides incorporating 1,2,3-triazole rings revealed that many derivatives display low nanomolar inhibition against the tumor-associated hCA IX isoform, with Kᵢ values ranging from 16.4 to 66.0 nM. tandfonline.com The selectivity often arises from the "tail" of the inhibitor—the part of the molecule extending away from the zinc-binding sulfonamide group. The triazole ring and its substituents can form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity, which differ between isoforms. For example, in hCA II, the orientation of some triazole-sulfonamide inhibitors is primarily dictated by hydrophobic interactions with residues such as Val121, Phe131, Leu198, and Pro202. mdpi.com In other isoforms, interactions with residues like His94 and Asn62 can be significant. mdpi.com

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Triazole-Sulfonamide Analogs

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile |

| 4- and 3-(1,2,3-triazol-1-yl)benzenesulphonamides | hCA IX | 16.4–66.0 nM | Good inhibition against hCA IX, weaker against hCA I and IV. tandfonline.com |

| 1,2,3-triazole derivatives | hCA II | Nanomolar range | Effective inhibition. mdpi.com |

| 1,2,3-triazole derivatives | hCA IX & XII | Low Kᵢ values | Generally more potent against tumor-associated isoforms than cytosolic ones. mdpi.com |

Dihydropteroate Synthase (DHPS) Inhibition

Sulfonamide-based drugs are classic competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria and other microorganisms. nih.govwikipedia.org They act as antimetabolites by mimicking the natural substrate, para-aminobenzoic acid (pABA). nih.govnih.gov Due to their structural similarity to pABA, sulfonamide analogs bind to the pABA-binding site on the DHPS enzyme, preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. nih.govnih.gov This action blocks the synthesis of dihydropteroate, a precursor to folic acid, which is vital for nucleic acid synthesis and cellular replication. wikipedia.org

The incorporation of a 1,2,4-triazole moiety into the sulfonamide scaffold can lead to the development of dual-target inhibitors. For example, certain N-sulfonamide 2-pyridone derivatives have been designed to inhibit both DHPS and dihydrofolate reductase (DHFR), the subsequent enzyme in the folate pathway. nih.gov Molecular docking studies of such compounds have shown that they can occupy both the pABA and pterin binding pockets of the DHPS active site, enhancing their inhibitory effect. nih.gov

Lanosterol 14α-Demethylase (CYP51) Inhibition

Lanosterol 14α-demethylase (CYP51) is a critical cytochrome P450 enzyme involved in the biosynthesis of ergosterol in fungi and cholesterol in mammals. nih.govwikipedia.org Azole compounds, particularly those containing a 1,2,4-triazole ring, are the most prominent class of CYP51 inhibitors. nih.gov The mechanism of inhibition involves the heterocyclic nitrogen atom (N4) of the triazole ring binding to the heme iron atom in the active site of the CYP51 enzyme. researchgate.net

This coordination bond prevents the enzyme from binding its natural substrate, lanosterol, and carrying out the oxidative removal of the 14α-methyl group. nih.govwikipedia.org The disruption of this key step in sterol biosynthesis leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, which compromises the integrity of the fungal cell membrane. nih.gov The specificity of triazole-based antifungals for fungal CYP51 over the human homolog is a critical factor in their therapeutic utility, and research continues to focus on designing derivatives with improved selectivity. nih.gov

Table 2: Inhibition of Lanosterol 14α-Demethylase (CYP51) by Triazole Analogs

| Compound Class | Target Organism | IC₅₀ | Binding Affinity (Kₔ) |

| N-benzyl-propanamide triazole derivative | Candida albicans | 0.33 µM | 43 ± 18 nM |

| Short-chain imidazolyl-propanamide derivative | Candida albicans | 0.46 µM | 62 ± 17 nM |

Data extracted from a study on novel azole derivatives against C. albicans CYP51. nih.gov

Tyrosine Kinase Inhibition (e.g., EGFR)

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling pathways. nih.govnih.gov Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. reactionbiology.com Several small molecules containing triazole and sulfonamide functionalities have been designed as EGFR tyrosine kinase inhibitors (TKIs).

These inhibitors typically act by competing with adenosine triphosphate (ATP) for its binding site in the kinase domain of the receptor. nih.gov The flat, heteroaromatic triazole ring system can fit into the adenine binding pocket, forming hydrogen bonds with key amino acid residues like Met793. nih.gov For example, a series of 1,3,4-oxadiazole-thio-methyl-1,2,3-triazole hybrids were synthesized, with one potent compound demonstrating an IC₅₀ value of 0.313 µM against EGFR. researchgate.netbohrium.com Molecular docking studies confirmed that this compound fits into the EGFR binding pocket, and its activity led to cell cycle arrest at the G0/G1 phase. researchgate.netbohrium.com Other triazole-based derivatives have been specifically designed to overcome resistance to existing EGFR inhibitors. nih.gov

Table 3: EGFR Inhibition by a Triazole-Containing Compound

| Compound ID | Target | IC₅₀ | Mechanism of Action |

| Compound 19 (1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole hybrid) | EGFR | 0.313 µM | ATP-competitive inhibition, induces G0/G1 cell cycle arrest. researchgate.netbohrium.com |

Other Enzyme Target Interactions (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The 1,2,4-triazole scaffold has also been incorporated into inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease. nih.gov

Triazole-based inhibitors often feature a central scaffold capable of interacting with various sites within the enzyme's active gorge. nih.gov For example, a series of 1,2,4-triazole-benzenesulfonohydrazide analogs showed potent dual inhibition of both AChE and BuChE, with IC₅₀ values in the low micromolar and even sub-micromolar range. bohrium.com The most active compounds had IC₅₀ values of 0.30 µM against AChE and 0.70 µM against BuChE. bohrium.com Molecular docking studies suggest these compounds act as non-covalent inhibitors, binding near the catalytic triad of the enzymes. nih.gov The structure-activity relationship depends heavily on the nature and position of substituents on the aromatic rings, which influence binding and inhibitory potency. bohrium.com

Table 4: Inhibition of Cholinesterases by 1,2,4-Triazole Analogs

| Compound ID | Target Enzyme | IC₅₀ (µM) |

| Analog 17 (benzenesulfonohydrazide) | Acetylcholinesterase (AChE) | 0.30 ± 0.050 |

| Analog 17 (benzenesulfonohydrazide) | Butyrylcholinesterase (BuChE) | 0.70 ± 0.050 |

| Analog 13 (benzenesulfonohydrazide) | Acetylcholinesterase (AChE) | 0.70 ± 0.05 |

| Analog 13 (benzenesulfonohydrazide) | Butyrylcholinesterase (BuChE) | 1.70 ± 0.050 |

Data from a study on 1,2,4-triazole bearing benzenesulfonohydrazide analogs. bohrium.com

Molecular Binding Mechanisms with Biomolecules

The biological activity of this compound analogs is predicated on their ability to interact with and bind to biomolecules such as nucleic acids and proteins. These interactions are governed by a variety of non-covalent forces, including hydrogen bonds, π-stacking, and hydrophobic interactions, which collectively determine the affinity and specificity of the binding. The 1,2,4-triazole ring itself is a key pharmacophore, contributing to these interactions through its dipole character, capacity for hydrogen bonding, and structural rigidity nih.gov.

DNA Interaction Studies and Binding Mode Analysis

While specific studies on this compound are not extensively detailed in publicly available literature, research on analogous sulfonamide and triazole derivatives provides strong evidence for their interaction with DNA. The primary mode of interaction for similar small molecules is often through the minor groove of the DNA double helix.

Molecular docking simulations of some bis-1,2,3-triazole derivatives suggest a preference for binding within the DNA minor groove, stabilized by various non-covalent interactions with the base pairs researchgate.net. This mode of binding is crucial for the biological activity of many compounds.

For sulfonamide derivatives, a mixed-mode binding mechanism involving both partial intercalation and groove binding has been proposed. Docking studies have revealed the potential for hydrogen bond formation between the sulfonamide group and DNA base pairs, contributing to the stability of the complex.

Table 1: Putative DNA Interactions of Structurally Related Sulfonamide-Triazole Analogs

| Interacting Moiety | Type of Interaction | DNA Target |

| Sulfonamide Group | Hydrogen Bonding | DNA Base Pairs |

| Triazole Ring | Non-covalent Interactions | Minor Groove |

| Aromatic Substituents | Partial Intercalation | Between Base Pairs |

Detailed Protein Active Site Interactions (e.g., Hydrogen Bonding Networks, π-Stacking, Hydrophobic Interactions)

The interaction of 1,2,4-triazole sulfonamide analogs with protein active sites is a critical determinant of their pharmacological effects. The sulfonamide moiety and the triazole ring play pivotal roles in anchoring the ligand within the binding pocket and establishing specific interactions with amino acid residues.

Hydrogen Bonding Networks: The sulfonamide group is a potent hydrogen bond donor and acceptor. The nitrogen atom of the sulfonamide can donate a hydrogen bond, while the two oxygen atoms can accept hydrogen bonds. Similarly, the nitrogen atoms of the 1,2,4-triazole ring are capable of forming hydrogen bonds. These interactions are fundamental to the high-affinity binding with biological receptors nih.gov. For instance, in studies of 1,2,4-triazole derivatives with various enzymes, hydrogen bonds are consistently observed with key residues in the active site ijper.org.

π-Stacking: The aromatic nature of the 1,2,4-triazole ring allows for π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the protein's active site. X-ray crystal structures of related triazole compounds have confirmed the presence of such π–π stacking interactions, which contribute to the stability of the ligand-protein complex mdpi.com.

Hydrophobic Interactions: Substituents on the triazole ring and the sulfonamide group can engage in hydrophobic interactions with nonpolar residues in the enzyme's binding pocket. Molecular docking studies of various 1,2,4-triazole derivatives have demonstrated the importance of these interactions in defining the binding orientation and affinity nih.gov.

Table 2: Summary of Potential Protein Active Site Interactions for 1,2,4-Triazole Sulfonamide Analogs

| Interaction Type | Ligand Moiety | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bonding | Sulfonamide (-SO₂NH₂), Triazole Nitrogens | Ser, Thr, His, Asp, Glu, Asn, Gln |

| π-Stacking | 1,2,4-Triazole Ring | Phe, Tyr, Trp |

| Hydrophobic Interactions | Methyl group, other alkyl/aryl substituents | Val, Leu, Ile, Ala, Met |

Mechanistic Studies of Receptor-Ligand Binding Selectivity and Specificity

The selectivity and specificity of this compound analogs for their biological targets are governed by the precise complementarity between the ligand's three-dimensional structure and the topology of the receptor's binding site. Structure-activity relationship (SAR) studies on various 1,2,4-triazole derivatives have provided insights into the molecular features that drive selective binding.

For example, studies on 1,2,4-triazoles as adenosine receptor antagonists have shown that modifications to the substituents on the triazole ring can significantly alter binding affinity and selectivity for different receptor subtypes nih.gov. Molecular docking has been instrumental in rationalizing these SAR findings and in guiding the design of more selective compounds nih.gov. The ability to form specific hydrogen bond networks and to fit within the hydrophobic pockets of the target receptor are key determinants of selectivity.

Advanced Research Applications and Future Perspectives in Chemical Science

Application in Agrochemical Research (e.g., Fungicidal Agents)

The 1,2,4-triazole (B32235) nucleus is a cornerstone of many commercial fungicides, and its combination with a sulfonamide moiety has been a fruitful area of research for developing new, cost-effective, and potent agrochemicals. acs.orgnih.gov Studies on 1,2,4-triazole-1,3-disulfonamide derivatives have demonstrated significant fungicidal activity, particularly against cucumber downy mildew (CDM), a disease that severely impacts crop yield. nih.gov The design of these molecules is often inspired by existing commercial fungicides like amisulbrom, with the goal of creating novel skeletons that are less expensive to synthesize and less prone to resistance development. nih.gov

Research has shown that specific substitutions on the triazole-sulfonamide framework are crucial for bioactivity. For instance, a series of 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones displayed significant in vitro activity against a range of micromycetes, with the N-dimethylsulfamoyl group showing the best results. nih.govresearchgate.net Similarly, novel 1,2,4-triazole derivatives containing carboxamide fragments—structurally related to sulfonamides—have shown potent antifungal and anti-oomycete activities. mdpi.com One such compound, 6h , exhibited an EC50 value of 13.095 µg/mL against Physalospora piricola, outperforming the commercial fungicide mefentrifluconazole. mdpi.com Another compound, 5j , was highly effective against Phytophthora capsici with an EC50 of 17.362 µg/mL. mdpi.com

These findings underscore the potential of the 1-methyl-1H-1,2,4-triazole-5-sulfonamide scaffold as a lead structure for the development of next-generation fungicides. rjptonline.org

Table 1: Fungicidal Activity of Selected Triazole Derivatives

| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference |

|---|---|---|---|

| 6h | Physalospora piricola | 13.095 | mdpi.com |

| 5j | Phytophthora capsici | 17.362 | mdpi.com |

| Mefentrifluconazole | Physalospora piricola | 39.516 | mdpi.com |

Potential as Chemical Probes for Investigating Biological Pathways

The specificity with which triazole-sulfonamide derivatives can interact with biological targets makes them excellent candidates for chemical probes—small molecules used to study and manipulate biological systems. By inhibiting specific enzymes or binding to particular receptors, these compounds allow researchers to elucidate complex biological pathways.

For example, hybrid molecules of 1,2,3-triazole and sulfonamide have been synthesized and evaluated as inhibitors for various enzymes, including carbonic anhydrases (CAs). nih.gov Certain derivatives showed high selectivity for specific isoforms like hCA II, which is implicated in glaucoma. nih.gov The potent and selective inhibition allows these compounds to be used as probes to study the role of hCA II in physiological and pathological processes. Molecular docking studies have confirmed that the sulfonamide moiety often plays a crucial role by interacting with the zinc ion in the enzyme's active site. nih.gov

In other research, sulfonamide-derived 1,2,4-triazoles have been investigated for their antimicrobial mechanisms. One study suggested that a potent derivative, 7c , exerts its antibacterial effect by binding to both DNA and human microsomal heme, highlighting its potential to probe DNA-protein interactions and heme-dependent pathways. researchgate.net The ability of such compounds to target fundamental cellular components makes them invaluable tools for molecular biology. Furthermore, triazole-sulfonamide hybrids have been designed as anticancer, antioxidant, and cholinesterase inhibitors, demonstrating the scaffold's broad utility in probing pathways related to cancer, oxidative stress, and neurodegenerative diseases like Alzheimer's. nih.govtandfonline.com

Contributions to Material Science

The unique chemical properties of the triazole-sulfonamide scaffold, particularly the presence of heteroatoms like nitrogen and sulfur, lend themselves to various applications in material science.

Corrosion Inhibitors: 1,2,4-triazole and its derivatives are highly effective corrosion inhibitors for various metals and alloys, including carbon steel and aluminum brass. mdpi.com The nitrogen and sulfur atoms in the heterocyclic ring and sulfonamide group possess lone pairs of electrons, which facilitate the adsorption of the molecule onto the metal surface. This forms a protective film that shields the metal from corrosive media like acidic solutions. mdpi.comsdit.ac.in Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these compounds can achieve high inhibition efficiencies, often exceeding 95%. sdit.ac.in The adsorption process typically follows the Langmuir adsorption isotherm and involves a mix of physisorption and chemisorption. sdit.ac.in The environmentally benign nature of many triazole derivatives makes them an attractive alternative to more toxic inhibitors. sdit.ac.in

Table 2: Corrosion Inhibition Efficiency of Selected 1,2,4-Triazole Derivatives on HAl77-2 Aluminum Brass

| Inhibitor | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|

| 1,2,4-triazole (TAZ) | 84.4 | |

| 3-amino-1,2,4-triazole (ATA) | 86.4 |

Photostabilizers: Heterocyclic compounds containing sulfur and multiple nitrogen atoms, characteristic of the triazole-sulfonamide scaffold, have been identified as strong candidates for photostabilizers. gsconlinepress.com Research has demonstrated that certain triazole derivatives can act as effective photostabilizers for polymers like polystyrene (PS). gsconlinepress.comgsconlinepress.com When exposed to UV radiation, these additives help prevent the photooxidation and cross-linking of polymer chains, thereby enhancing material durability. gsconlinepress.comresearchgate.net The mechanism often involves the absorption of UV radiation and the scavenging of free radicals that initiate polymer degradation. researchgate.net

Dyes and Photographic Materials: While specific applications of this compound in dyes and photographic materials are not extensively documented, the photophysical properties of metal complexes with triazole-based ligands are an active area of research. hud.ac.uk The triazole moiety can influence the emissive properties of complexes with metals like rhenium(I) and iridium(III), suggesting potential applications in light-emitting materials and sensors. hud.ac.uk The development of N-rich triazole compounds also points towards their use in High-Energy-Density material science. mdpi.com

Role in Organocatalysis and Other Synthetic Transformations

While the triazole-sulfonamide scaffold is more commonly recognized as a target molecule in drug discovery and material science, its role in synthesis is primarily as a versatile building block. The 1,2,4-triazole ring can be synthesized through various methods, and its functional groups can be readily modified to create diverse libraries of compounds. chemmethod.comdergipark.org.trnih.gov

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent method for synthesizing 1,2,3-triazole rings, which are often hybridized with sulfonamides. researchgate.netmdpi.com This reaction's reliability and high yield have made it a powerful tool in organic synthesis, bioconjugation, and drug discovery. researchgate.net For 1,2,4-triazoles, synthetic routes often involve the cyclization of intermediates like acyl hydrazines or the reaction of amidrazones with ketones. acgpubs.orgresearchgate.net

Although direct applications in organocatalysis are not widely reported, a composite of 1,2,4-triazole and 12-tungstophosphoric acid has been developed as a bifunctional catalyst for biodiesel production, showcasing an innovative use of the triazole structure in a catalytic system. mdpi.com

Emerging Research Directions and Interdisciplinary Studies for Triazole-Sulfonamide Scaffolds

The future of research on triazole-sulfonamide scaffolds is pointed toward increasing molecular complexity and interdisciplinary applications. A significant trend is the design of hybrid molecules that combine the triazole-sulfonamide core with other pharmacophores to create multi-target drugs. mdpi.com This strategy aims to address complex diseases by interacting with multiple biological targets simultaneously, potentially offering enhanced efficacy. mdpi.com

Interdisciplinary studies that merge synthetic chemistry with computational modeling, biological evaluation, and material science are becoming standard. nih.gov Molecular docking, for example, is routinely used to predict binding interactions and guide the rational design of more potent and selective enzyme inhibitors. nih.gov This synergy accelerates the discovery of lead compounds for therapeutic areas ranging from infectious diseases to cancer and neurodegenerative disorders. nih.govnih.govfrontiersrj.com

Furthermore, the application of triazole-sulfonamide derivatives is expanding into new domains. The development of nanoformulations, such as loading these compounds onto chitosan nanoparticles, is being explored to enhance drug delivery, bioavailability, and therapeutic efficacy against parasites like Toxoplasma gondii. nih.gov The inherent versatility of the triazole-sulfonamide scaffold ensures it will remain a privileged structure in the ongoing search for novel solutions in medicine, agriculture, and materials science. researchgate.netijpsr.com

Table of Mentioned Compounds

| Compound Name/Identifier | Chemical Name/Description |

|---|---|

| This compound | The subject compound of the article. |

| Amisulbrom | A commercial agricultural fungicide. nih.gov |

| 6h | A novel 1,2,4-triazole derivative with antifungal activity. mdpi.com |

| 5j | A novel 1,2,4-triazole derivative with anti-oomycete activity. mdpi.com |

| Mefentrifluconazole | A commercial triazole fungicide. mdpi.com |

| 7c | A 2-chlorobenzyl sulfonamide 1,2,4-triazole derivative with antibacterial activity. researchgate.net |

| TAZ | 1,2,4-triazole (used as a corrosion inhibitor). |

| ATA | 3-amino-1,2,4-triazole (used as a corrosion inhibitor). |

| DAT | 3,5-diamino-1,2,4-triazole (used as a corrosion inhibitor). |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-1H-1,2,4-triazole-5-sulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of thiourea derivatives or coupling reactions with sulfonamide precursors. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control (80–120°C), and catalyst selection (e.g., H2SO4 for acid-mediated cyclization). Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography (using SHELX or ORTEP-III for structure validation) .

- NMR spectroscopy (<sup>1</sup>H/<sup>13</sup>C) to confirm substituent positions and purity.

- HPLC (C18 columns, acetonitrile/water mobile phase) for quantifying impurities .

Q. How do variations in substituents on the triazole ring affect the compound’s physicochemical properties?

- Methodological Answer : Substituents like methyl or sulfonamide groups influence solubility (logP), thermal stability (DSC/TGA), and bioactivity. For example, electron-withdrawing groups (e.g., sulfonamide) enhance acidity (pKa ~4.37) and hydrogen-bonding potential, critical for protein interactions .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing triazole-sulfonamide derivatives?

- Methodological Answer : Discrepancies arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR to identify tautomeric equilibria.

- DFT calculations (e.g., Gaussian) to predict IR/NMR spectra and compare with experimental data.

- Multi-technique validation (e.g., cross-referencing XRD bond lengths with computational models) .

Q. What computational strategies are effective in elucidating structure-activity relationships (SAR) of triazole-sulfonamide hybrids?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Glide) to map binding interactions with targets like COX-2 or tubulin.

- QSAR models using descriptors like PSA (82.08 Ų) and logD to predict permeability and bioavailability.

- MD simulations (GROMACS) to assess stability of ligand-protein complexes over time .

Q. In crystallographic studies of triazole derivatives, how can researchers validate molecular packing and hydrogen bonding patterns?

- Methodological Answer :

- SHELXL refinement to optimize H-atom positions and thermal parameters.

- Mercury software for visualizing π-π stacking and hydrogen-bond networks (e.g., N–H···O interactions).

- Hirshfeld surface analysis to quantify intermolecular contacts and crystal packing efficiency .

Q. How can conflicting bioactivity data from different cell lines be systematically analyzed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.